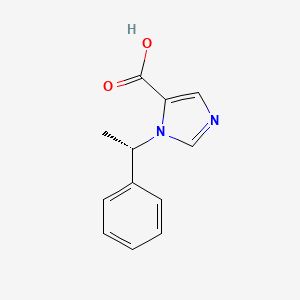

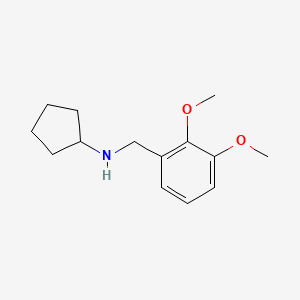

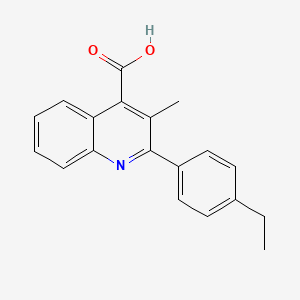

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a compound related to a class of chemicals that have been studied for their potential pharmacological properties. The compound of interest is structurally similar to 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, which has been identified as a peripheral dopamine blocking agent . This class of compounds has been explored for their effects on the central nervous system and their interactions with brain catecholamine levels .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with an aldol condensation catalyzed by sodium methoxide, followed by catalytic reduction to form the intermediate ketone. This intermediate is then converted to an oxime and subsequently hydrogenated to yield the amine, which can be further processed into its hydrochloride salt . The synthesis process is designed to achieve high yields and purity, which is crucial for the subsequent pharmacological testing.

Molecular Structure Analysis

While the specific molecular structure of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is not detailed in the provided papers, related compounds have been characterized using spectroscopic techniques such as NMR and X-ray crystallography . These techniques allow for the determination of the molecular geometry, configuration, and conformation, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, particularly in the context of their interaction with carbon monoxide to form various products, including methyl 2-formylbenzoate and isoindolin-1-ones . The reactivity towards carbon monoxide is indicative of the potential for these compounds to undergo further chemical transformations, which could be relevant for the development of new pharmacological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine and related compounds are influenced by their molecular structure. The presence of dimethoxybenzyl groups suggests that these compounds are likely to have moderate polarity, which can affect their solubility and stability. The pharmacological properties, such as the ability to block dopamine-induced hypotension, are directly related to the chemical structure, as seen in the case of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine . Additionally, the lack of effect on brain dopamine receptors and catecholamine synthesis indicates a specificity of action that is crucial for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis Cyclopentyl-(2,3-dimethoxy-benzyl)-amine derivatives are prominently used in heterocyclic synthesis. For instance, primary allyl amines derived from Baylis-Hillman adducts of acrylate have been employed for the synthesis of heterocycles such as 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydro-pyrrolizin-1-ones. These pyrimidinones are excellent precursors to 4-pyridinamine derivatives, demonstrating the utility of cyclopentyl-(2,3-dimethoxy-benzyl)-amine in complex organic synthesis and pharmaceutical development (Nag, Madapa, & Batra, 2008).

Meisenheimer Rearrangement The compound is also involved in the Meisenheimer rearrangement, a chemical process used in the synthesis of heterocyclic derivatives. This rearrangement was utilized in preparing new ring systems like tetrahydro-1H-2,3-benzoxazocine and hexahydro-2,3-benzoxazonine. The synthesis of these compounds underscores the chemical versatility and utility of cyclopentyl-(2,3-dimethoxy-benzyl)-amine in producing complex molecular structures (Bremner, Browne, Davies, & Raston, 1980).

Eigenschaften

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRRFTJCMRGAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354519 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

356094-55-8 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)